molecular formula C10H20ClNO2 B12942985 (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride

(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride

Cat. No.: B12942985
M. Wt: 221.72 g/mol
InChI Key: LJNYJGVXOYTHBH-BUJNUYNZSA-N
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Description

(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl ring with a methyl substituent in the trans configuration, attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with trans-4-methylcyclohexanecarboxylic acid.

    Rearrangement Reaction: Using sodium azide as a catalyst, the carboxylic acid undergoes a rearrangement reaction to form isocyanate.

    Hydrolysis: The isocyanate is then hydrolyzed to yield trans-4-methylcyclohexylamine.

    Amino Acid Formation: The trans-4-methylcyclohexylamine is then reacted with a suitable amino acid precursor to form (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Ketones and aldehydes from oxidation.
  • Alcohols and amines from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, stabilizing the transition state and lowering the activation energy required for the reaction to proceed . This enhances the yield and selectivity of the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trans-4-methylcyclohexyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(2S)-2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H/t7?,8?,9-;/m0./s1

InChI Key

LJNYJGVXOYTHBH-BUJNUYNZSA-N

Isomeric SMILES

CC1CCC(CC1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CC1CCC(CC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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